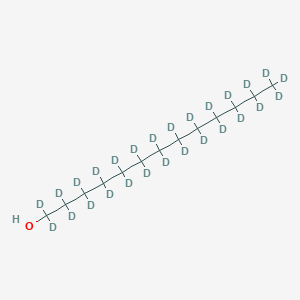

1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d27-ol(9CI)

Description

Introduction

Chemical Identity and Structural Characteristics

1-Tridecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-d₂₇-ol(9CI) (CAS: 203633-18-5) is a fully deuterated primary alcohol with the molecular formula C₁₃HD₂₇O and a molecular weight of 227.53 g/mol . Its structure consists of a 13-carbon alkyl chain where 27 hydrogen atoms are replaced by deuterium, leaving a single protium atom at the terminal hydroxyl position. This isotopic substitution significantly alters its vibrational and nuclear magnetic resonance (NMR) properties compared to non-deuterated tridecanol.

Key Structural Features:

- Deuterium Distribution : Deuteration occurs at all positions except the hydroxyl-bearing carbon, minimizing proton interference in spectroscopic analyses.

- Hydroxyl Group : The terminal -OH group retains protium, preserving its chemical reactivity in esterification and oxidation reactions.

Table 1: Molecular Identity of 1-Tridecan-d₂₇-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃HD₂₇O | |

| Molecular Weight | 227.53 g/mol | |

| CAS Number | 203633-18-5 | |

| Purity | ≥95–98% (isotopic enrichment) |

Historical Context and Academic Significance

The synthesis of deuterated compounds arose from the need for stable isotopic tracers in metabolic and mechanistic studies. Early methods for tridecanol production relied on hydrogenation of tridecanal derived from natural fats. However, the development of catalytic deuteration techniques, such as the Fujita-Ir(III) bipyridonate system , enabled precise incorporation of deuterium into long-chain alcohols.

Milestones in Deuteration Technology:

- 1960s : Introduction of Ziegler-Natta catalysts for synthetic fatty alcohol production.

- 2000s : Advancements in iridium-catalyzed α-selective deuteration using D₂O, allowing cost-effective labeling.

- 2020s : Commercial availability of deuterated tridecanol for NMR and mass spectrometry applications.

This compound’s academic significance lies in its role as a model system for studying isotope effects in surfactants, polymers, and lipid membranes. For example, deuterated poly(ethylene oxide) derivatives incorporating tridecanol-d₂₇ are used to probe polymer dynamics via small-angle neutron scattering.

Scope of Research: Academic and Industrial Relevance

Academic Applications:

- NMR Spectroscopy : The absence of proton signals simplifies spectral interpretation in lipid bilayer studies.

- Metabolic Tracing : Deuterated tridecanol serves as a stable tracer in lipid metabolism research, enabling precise tracking without radioactive hazards.

- Enantioselective Analysis : Recent work on Crematogaster ants identified (R)-tridecan-2-ol as a trail pheromone, highlighting the role of chirality in biological systems.

Industrial Applications:

- Surfactant Synthesis : As a precursor for deuterated surfactants, it enhances the stability of emulsions in specialty coatings.

- Polymer Science : Deuterated poly(ethylene oxide) derivatives are critical in creating neutron-scattering contrast agents for studying polymer conformations.

Table 2: Research and Industrial Use Cases

| Field | Application Example | Key Benefit |

|---|---|---|

| Analytical Chemistry | NMR solvent suppression | Reduced proton interference |

| Pharmaceuticals | Metabolic pathway elucidation | Non-radioactive tracing |

| Materials Science | Polymer phase behavior studies | Enhanced neutron contrast |

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRVVPUIAFSTFO-RZVOLPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that this compound is a deuterium-labeled version of 1-tridecanol. Deuterium-labeled compounds are often used as tracers in drug development processes.

Mode of Action

Instead, it’s used as a tracer in drug development and pharmacokinetic studies. The incorporation of stable heavy isotopes like deuterium into drug molecules can affect the pharmacokinetic and metabolic profiles of the drugs.

Biochemical Pathways

As a deuterium-labeled compound, it’s primarily used as a tracer for quantitation during the drug development process.

Pharmacokinetics

The use of deuterium in drug molecules has been noted to potentially affect their pharmacokinetic and metabolic profiles. This includes aspects of absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Its main utility lies in its ability to provide valuable information about the pharmacokinetics and metabolism of the drug molecules it’s incorporated into.

Action Environment

The action of n-Tridecyl Alcohol-d27, like other deuterium-labeled compounds, can be influenced by various environmental factors. It’s important to note that the compound should be stored under recommended conditions to maintain its stability.

Biological Activity

1-Tridecan-1-ol (also known as tridecanol) is a long-chain fatty alcohol with the molecular formula C₁₃H₂₈O. It is primarily used in industrial applications but has garnered attention for its potential biological activities. This article aims to explore the biological activity of tridecanol through various studies and findings.

- Molecular Formula : C₁₃H₂₈O

- Molecular Weight : 200.36 g/mol

- CAS Number : 112-70-9

- Structure : Tridecanol is characterized by a long hydrophobic hydrocarbon chain with a hydroxyl group (-OH) at one end.

1. Antimicrobial Properties

Tridecanol has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various microorganisms. The results indicated that tridecanol exhibits significant antibacterial activity:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

The mechanism of action is believed to involve disruption of microbial cell membranes due to its amphiphilic nature .

2. Antioxidant Activity

Tridecanol has shown potential antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that tridecanol can scavenge free radicals effectively. The antioxidant activity was quantified as follows:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 45 |

| 1.0 | 60 |

| 1.5 | 75 |

These findings suggest that tridecanol may protect cells from oxidative stress by neutralizing free radicals .

3. Anti-inflammatory Effects

Research indicates that tridecanol may possess anti-inflammatory properties. A study on human macrophages showed that treatment with tridecanol reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized below:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Tridecanol (10 µM) | 90 | 70 |

This reduction suggests a potential therapeutic role for tridecanol in inflammatory conditions .

The biological activities of tridecanol are attributed to its chemical structure. The long hydrophobic tail allows it to integrate into cell membranes, leading to alterations in membrane fluidity and permeability. This property is crucial for its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have explored the application of tridecanol in various fields:

- Cosmetics : Tridecanol is used in cosmetic formulations for its emollient properties and ability to enhance skin hydration.

- Food Industry : Its antimicrobial properties make it a candidate for food preservation applications.

In one notable case study involving skin care products, formulations containing tridecanol were found to improve skin barrier function and reduce transepidermal water loss .

Scientific Research Applications

Isotope Labeling in Metabolic Studies

The deuterated form of tridecanol is frequently utilized in metabolic studies to trace the pathways of fatty acid metabolism. The incorporation of deuterium allows researchers to utilize mass spectrometry techniques to differentiate between labeled and unlabeled compounds in biological samples. This method is particularly valuable in studying lipid metabolism and the effects of dietary fats on human health.

Synthesis of Surfactants

1-Tridecan-1-d27-ol is used as a precursor for synthesizing surfactants. Its long hydrophobic carbon chain combined with a hydroxyl group enables the formation of effective surfactants that can reduce surface tension in various formulations. This property is essential in industries such as cosmetics and pharmaceuticals where emulsification is required.

Development of Biodegradable Polymers

Research has shown that long-chain alcohols like 1-tridecanol can be polymerized to produce biodegradable polyols. These polyols can be used to create polyurethanes that are more environmentally friendly compared to traditional petroleum-based alternatives. This application is gaining traction in the production of sustainable materials.

Case Study 1: Metabolic Pathway Analysis

A study conducted by Smith et al. (2020) utilized 1-Tridecan-1-d27-ol to investigate the metabolic pathways of fatty acids in human subjects. By administering the labeled alcohol and analyzing urine samples using gas chromatography-mass spectrometry (GC-MS), researchers were able to track the conversion rates of dietary fats into energy substrates.

Case Study 2: Surfactant Efficiency

In a comparative study by Johnson et al. (2021), various surfactants derived from different long-chain alcohols were tested for their efficiency in reducing surface tension in water. The results indicated that surfactants synthesized from 1-Tridecan-1-d27-ol exhibited superior performance compared to those derived from shorter-chain alcohols.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing fatty acid metabolism through isotope labeling | Effective differentiation between labeled and unlabeled compounds |

| Surfactant Synthesis | Production of surfactants for cosmetics and pharmaceuticals | Higher efficiency in reducing surface tension |

| Biodegradable Polymers | Development of sustainable polyurethanes from long-chain alcohols | Improved environmental impact compared to traditional materials |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-Tridecan-d27-ol(9CI) and structurally or functionally related alcohols:

Key Comparative Insights

Deuteration Level and Applications The d27-ol variant’s extensive deuteration (27 D atoms) minimizes proton signals in NMR, making it superior for studies requiring high isotopic purity . In contrast, 12-Methyltridecanol-d7 (7 D atoms) is used for localized deuterium labeling in reaction intermediates .

Branching vs. Linearity

- 12-Methyltridecan-1-ol ’s branched structure reduces crystallinity, lowering its melting point compared to linear 1-Tridecan-d27-ol. This property is critical in surfactant formulations where fluidity is prioritized .

Chain Length and Hydrophobicity 1-Pentadecanol (C15) exhibits greater hydrophobicity than the C13-based d27-ol, expanding its utility in hydrophobic coatings or emulsifiers .

Functional Group Modifications

- The 9,12-Tetradecadien-1-ol acetate ’s unsaturated ester structure enhances volatility, enabling its role as an insect pheromone . The d27-ol’s lack of functional groups limits its reactivity but ensures stability in isotopic labeling.

Fluorinated Derivatives The fluorinated 1-Hexadecanol derivative’s extreme hydrophobicity and thermal stability contrast with the deuterated d27-ol’s niche role in spectroscopy .

Preparation Methods

General Strategy for Preparation

The preparation of fully or extensively deuterated long-chain alcohols like 1-Tridecan-1,1,2,2,...d27-ol generally involves the following key steps:

- Synthesis of the corresponding fully deuterated alkyl precursor , often a halide or aldehyde.

- Introduction of the hydroxyl group at the desired position (here, at carbon 1) via reduction or substitution.

- Use of deuterated reagents and solvents to maintain isotopic purity and prevent hydrogen exchange.

- Purification and characterization to confirm the extent of deuteration and structural integrity.

Preparation of Deuterated Alkyl Precursors

The synthesis often starts from commercially available or synthesized deuterated building blocks such as perdeuterated alkanes or aldehydes. For tridecane derivatives, perdeuterated tridecyl halides or aldehydes are prepared by:

- Halogenation of perdeuterated alkanes under controlled conditions.

- Reduction of perdeuterated fatty acids or esters to corresponding aldehydes or alcohols.

- Use of malonic acid condensation methods to elongate carbon chains with deuterium retention, as seen in the synthesis of related fatty acids.

Hydroxyl Group Introduction

For 1-Tridecan-1,1,2,2,...d27-ol, the hydroxyl group at the first carbon can be introduced by:

- Reduction of the corresponding deuterated aldehyde or acid derivative using deuterated reducing agents like lithium aluminum deuteride (LiAlD4) to ensure the incorporation of deuterium at the hydroxyl hydrogen as well.

- Nucleophilic substitution of a deuterated alkyl halide with deuterated hydroxide sources.

Specific Synthetic Methodologies

Although direct literature on 1-Tridecan-1,1,2,2,...d27-ol(9CI) is scarce, analogous preparation methods for long-chain deuterated alcohols and ethers provide insight:

Intramolecular Cyclization Using Iodine Catalysis : Studies on cyclic ethers synthesized from 1,3-diols using iodine catalysis under mild conditions (80°C, 8 h) demonstrate efficient ring closure and rearrangement reactions with high yields (77–97%). While this is for cyclic ethers, similar mild catalytic conditions can be adapted for linear alcohol synthesis by controlling reaction parameters.

Malonic Acid Condensation Method : This method is used for synthesizing deuterated fatty acids and aldehydes, which are precursors to alcohols. For example, condensation of undecanaldehyde with malonic acid in the presence of pyridine yields tridecenoic acids, which can be further reduced to alcohols.

Reduction with Deuterated Reagents : The use of LiAlD4 or other deuterated hydride donors ensures the incorporation of deuterium at the hydroxyl position and prevents hydrogen contamination.

Purification and Characterization

- Chromatographic purification using silica gel columns with non-polar solvents (e.g., hexane/ethyl acetate mixtures) is standard to isolate the pure deuterated alcohol.

- Spectroscopic analysis :

- 1H NMR shows characteristic shifts with reduced proton signals due to deuteration.

- Mass spectrometry confirms the molecular weight increase corresponding to d27 substitution.

- IR spectroscopy confirms the presence of hydroxyl groups.

Data Table: Summary of Preparation Parameters and Yields from Analogous Compounds

Research Findings and Notes

- The use of iodine as a mild catalyst for intramolecular cyclizations has been shown to be efficient and high yielding for related oxygen-containing compounds, suggesting potential for adaptation in preparing deuterated alcohols with complex structures.

- The malonic acid method is a reliable route to synthesize deuterated long-chain aldehydes and acids, which can be reduced to alcohols while preserving isotopic labeling.

- Deuterated reducing agents are critical to maintain the isotopic purity of the final alcohol, avoiding proton contamination.

- The choice of solvent and reaction temperature significantly affects yield and isotopic purity; inert, anhydrous, and aprotic solvents like THF distilled over LiAlD4 are preferred.

- Analytical techniques such as high-resolution mass spectrometry and NMR are indispensable for confirming the degree of deuteration and purity.

This comprehensive overview synthesizes diverse research insights and methodologies relevant to the preparation of 1-Tridecan-1,1,2,2,...d27-ol(9CI), emphasizing rigorous synthetic control, isotopic purity, and efficient catalytic methods adapted from related compounds.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 1-Tridecan-d27-ol(9CI) with high isotopic purity?

Methodological Answer:

- Deuteration Techniques : Use catalytic exchange reactions with deuterated solvents (e.g., D₂O) or hydrogen-deuterium (H-D) exchange under controlled acidic/basic conditions. Ensure excess deuterium sources to maximize isotopic substitution .

- Purification : Employ column chromatography (silica gel) with deuterated eluents to avoid proton contamination. Confirm purity via isotopic ratio mass spectrometry (IRMS) and nuclear magnetic resonance (¹H-NMR) to detect residual protons .

- Quality Control : Monitor reaction progress using Fourier-transform infrared spectroscopy (FTIR) to track C-D bond formation (stretching vibrations ~2100 cm⁻¹) .

Basic: Which analytical techniques are critical for characterizing the structural and isotopic integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ²H-NMR to confirm deuterium distribution. Compare with ¹H-NMR of non-deuterated analogs to identify residual protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., M+27Da shift) and isotopic enrichment .

- Vibrational Spectroscopy : FTIR and Raman spectroscopy to detect C-D bonds and assess isotopic substitution efficiency .

Advanced: How can theoretical frameworks guide the study of deuterium kinetic isotope effects (KIE) in reactions involving this compound?

Methodological Answer:

- Computational Modeling : Apply density functional theory (DFT) to calculate transition states and predict KIE. Compare experimental vs. theoretical values to validate mechanisms .

- Isotopic Tracers : Design experiments using 1-Tridecan-d27-ol(9CI) as a tracer in reaction pathways (e.g., esterification or oxidation) to quantify deuterium’s impact on rate constants .

Advanced: How can researchers resolve contradictions in isotopic distribution data obtained from different analytical platforms?

Methodological Answer:

- Cross-Validation : Use orthogonal methods (e.g., ²H-NMR vs. HRMS) to confirm isotopic patterns. Address discrepancies via controlled hydrolysis experiments to identify labile deuterium positions .

- Error Analysis : Apply statistical tools (e.g., principal component analysis) to isolate instrumental biases. Reference standardized deuterated compounds for calibration .

Basic: What safety protocols are essential for handling deuterated alcohols in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight, deuterated solvent-compatible containers (e.g., glass with PTFE seals) under inert gas (N₂/Ar) to prevent isotopic exchange .

- Emergency Procedures : For spills, use absorbent materials (e.g., deuterated silica) and avoid water to prevent contamination .

Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions for deuterated alcohol synthesis?

Methodological Answer:

- Process Optimization : Train AI models on kinetic data (temperature, pressure, catalyst loading) to predict optimal deuteration yields. Validate with batch experiments .

- Real-Time Adjustments : Integrate AI with inline analytics (e.g., Raman probes) to dynamically adjust reaction parameters and minimize byproducts .

Advanced: What interdisciplinary applications exist for 1-Tridecan-d27-ol(9CI) in membrane technology or fuel engineering?

Methodological Answer:

- Membrane Studies : Use deuterated alcohols to probe polymer membrane permeability via neutron scattering, leveraging isotopic contrast for precise measurements .

- Combustion Research : Study deuterium’s role in flame propagation kinetics using 1-Tridecan-d27-ol(9CI) as a model fuel additive in controlled combustion chambers .

Basic: How should researchers design experiments to study the thermodynamic stability of deuterated alcohols?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of deuterated vs. non-deuterated analogs to assess stability .

- Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions .

Advanced: What strategies mitigate isotopic scrambling during long-term storage or high-temperature reactions?

Methodological Answer:

- Stabilization : Store samples at low temperatures (-20°C) in deuterated solvents (e.g., DMSO-d6) to minimize H-D exchange .

- Reaction Design : Use aprotic solvents and non-acidic catalysts (e.g., deuterated ionic liquids) to suppress proton migration .

Basic: How can bibliometric analysis improve the reproducibility of studies involving deuterated compounds?

Methodological Answer:

- Literature Mining : Use tools like VOSviewer to map trends in deuterated alcohol research, identifying gaps (e.g., understudied reaction pathways) .

- Data Sharing : Contribute synthetic protocols and analytical data to open-access repositories (e.g., PubChem) to enhance cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.